(1-(2-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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Overview
Description
- UR-144 N-(2-hydroxypentyl) metabolite is a synthetic cannabinoid derived from UR-144, which is also known as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone .
- Synthetic cannabinoids are psychoactive substances that mimic the effects of natural cannabinoids found in cannabis. They are often used recreationally and have been a focus of research due to their potential health risks.
Preparation Methods
- The synthetic route for UR-144 N-(2-hydroxypentyl) metabolite involves modifications to the parent compound UR-144.
- Unfortunately, specific synthetic methods and reaction conditions for its preparation are not widely documented in the literature. it likely involves introducing a hydroxyl group at the 2-position of the pentyl side chain.
Chemical Reactions Analysis
- UR-144 N-(2-hydroxypentyl) metabolite may undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not well-established, but they would likely involve standard organic chemistry techniques.
- Major products formed from these reactions would include the hydroxylated metabolite itself.
Scientific Research Applications
- UR-144 N-(2-hydroxypentyl) metabolite’s research applications span several fields:
Medicine: It may be studied for potential therapeutic effects, although its safety profile remains uncertain.
Forensics and Toxicology: Detection and identification of this metabolite in biological samples are crucial for drug testing.
Pharmacology: Investigating its interactions with cannabinoid receptors and potential effects on the endocannabinoid system.
Neuroscience: Understanding its impact on brain function and behavior.
Mechanism of Action
- UR-144 N-(2-hydroxypentyl) metabolite likely exerts its effects through binding to cannabinoid receptors (CB1 and CB2).
- Activation of these receptors modulates neurotransmitter release, affecting mood, pain perception, and other physiological processes.
- Further studies are needed to elucidate its precise molecular targets and signaling pathways.
Comparison with Similar Compounds
- UR-144 N-(2-hydroxypentyl) metabolite differs from its parent compound UR-144 by the addition of a hydroxyl group to the alkyl chain .
- Similar compounds in this class include other synthetic cannabinoids like JWH-018, AM-2201, and XLR-11.
Properties
Molecular Formula |
C21H29NO2 |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
[1-(2-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H29NO2/c1-6-9-14(23)12-22-13-16(15-10-7-8-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19,23H,6,9,12H2,1-5H3 |
InChI Key |
ZEPXGQZTNGWWTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O |
Origin of Product |
United States |
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